3-(3-Nitrophenoxy)propylamine hydrochloride is an organic compound with the molecular formula C9H12N2O3·HCl. It appears as a white crystalline solid and has a melting point of approximately 165-170°C. The compound is soluble in water and various organic solvents, making it versatile for different applications in chemical synthesis and pharmaceutical research .
3-(3-Nitrophenoxy)propylamine hydrochloride exhibits notable biological activities. It has been studied for its potential as an intermediate in the synthesis of pharmaceutical compounds. Some studies suggest that derivatives of this compound may possess antimicrobial and anti-inflammatory properties, although specific biological assays are needed to confirm these effects .
The synthesis of 3-(3-Nitrophenoxy)propylamine hydrochloride typically involves the following steps:
These methods ensure high purity and yield, making it suitable for further applications in research and industry .
3-(3-Nitrophenoxy)propylamine hydrochloride has several applications, including:
Interaction studies involving 3-(3-Nitrophenoxy)propylamine hydrochloride have primarily focused on its reactivity with other compounds. Preliminary findings indicate that it may interact with various biological macromolecules, influencing enzyme activity or receptor binding. These interactions are crucial for understanding its potential therapeutic roles and mechanisms of action .
Several compounds share structural similarities with 3-(3-Nitrophenoxy)propylamine hydrochloride. Here are some notable ones:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Nitrophenoxy)propylamine HCl | C9H13ClN2O3 | Contains a para-nitro group; used in similar applications |
| 4-(3-Nitrophenoxy)butylamine HCl | C10H14ClN2O3 | Longer alkyl chain; potential for different biological activities |
| 2-(3-Nitrophenoxy)ethylamine HCl | C9H12ClN2O3 | Shorter ethyl chain; may exhibit different reactivity patterns |
The uniqueness of 3-(3-Nitrophenoxy)propylamine hydrochloride lies in its specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and biological activity compared to other similar compounds. This positional isomerism can lead to distinct pharmacological profiles, making it an interesting subject for further study in medicinal chemistry .
3-(3-Nitrophenoxy)propylamine hydrochloride (CAS: 1035452-26-6) is an organic amine with the molecular formula C₉H₁₃ClN₂O₃ and a molecular weight of 232.66 g/mol. Its IUPAC name, 3-(3-nitrophenoxy)propan-1-amine hydrochloride, reflects the nitro group at the meta position of the phenoxy ring and the three-carbon propylamine chain. The compound’s SMILES notation, Cl.NCCCOC1=CC=CC(N+[O-])=C1, and InChI key, QGLRWUIPQFYHKW-UHFFFAOYSA-N, provide unambiguous representations of its connectivity and stereochemistry.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₃ | |
| Molecular Weight | 232.66 g/mol | |
| CAS Number | 1035452-26-6 | |
| Solubility | Water, DMSO, methanol | |
| Melting Point | 165–170°C | * |
| Storage Conditions | 2–8°C in sealed containers |
Note: Data marked with an asterisk derive from excluded sources and are included for illustrative purposes only.
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aromatic protons (δ 7.5–8.2 ppm), methylene groups in the propyl chain (δ 2.6–3.4 ppm), and the ammonium chloride moiety (broad signal at δ 5.1 ppm). Infrared (IR) spectroscopy confirms the presence of nitro (1520 cm⁻¹) and amine (3350 cm⁻¹) functional groups.
The molecular structure of 3-(3-nitrophenoxy)propylamine hydrochloride (C₉H₁₃ClN₂O₃) consists of a propane-1-amine backbone linked via an ether bond to a 3-nitrophenyl group, with a hydrochloride counterion [1] [6]. The SMILES notation (NCCCOC₁=CC=CC(N+[O-])=C1.Cl) confirms the connectivity: a three-carbon chain (propylamine) attached to the oxygen atom of the nitro-substituted aromatic ring [6].
Crystallographic data for this specific compound are not explicitly reported in the literature. However, structural analogs such as N1-aryl-2-pyrazolines with nitro substituents provide insights into potential conformational features [2]. For example, in nitroaryl compounds, the nitro group often adopts a near-perpendicular orientation relative to the aromatic plane to minimize steric hindrance and electronic repulsion. In one study, the O-N-C-C torsion angle of an ortho-nitro group was measured at −72.14°, indicating significant out-of-plane distortion [2]. Similar behavior is expected in 3-(3-nitrophenoxy)propylamine hydrochloride, where the meta-nitro group may induce torsional strain in the phenoxy-propylamine backbone.
The hydrochloride salt formation likely influences molecular packing via ionic interactions between the protonated amine and chloride ion. In related ammonium salts, such as n-propylamine hydrochloride, X-ray diffraction reveals a monoclinic crystal system with hydrogen-bonded networks between NH₃⁺ and Cl⁻ [7]. These interactions may stabilize the crystal lattice of 3-(3-nitrophenoxy)propylamine hydrochloride, though further diffraction studies are needed to confirm its space group and unit cell parameters.
¹H NMR data for the free base precursor (3-(3-nitrophenoxy)propan-1-amine) can be inferred from structurally similar compounds. For example, n-propylamine hydrochloride exhibits characteristic shifts at δ 0.95–1.12 ppm (CH₃), δ 1.64–1.96 ppm (CH₂), and δ 2.99–3.37 ppm (NH₃⁺) [7]. In 3-(3-nitrophenoxy)propylamine hydrochloride, the propylamine chain is expected to show the following signals:
The aromatic region (δ 6.90–8.30 ppm) will display a triplet for the meta-substituted nitro group, with coupling patterns dependent on the substituent’s electronic effects. For instance, in 3-nitrophenoxy derivatives, the protons ortho to the nitro group typically resonate upfield (δ 7.10–7.30 ppm) due to electron-withdrawing effects, while the para proton appears downfield (δ 8.10–8.30 ppm) [5].
Key IR absorption bands include:
The presence of the nitro group is confirmed by strong absorptions near 1520 cm⁻¹ and 1350 cm⁻¹, consistent with nitroaromatic compounds [2].
Electrospray ionization (ESI-MS) of the hydrochloride salt would likely show a molecular ion peak at m/z 232.07 ([M+H]⁺, C₉H₁₄ClN₂O₃⁺). Fragmentation patterns may include:
Thermogravimetric analysis (TGA) of nitroaromatic compounds typically reveals decomposition onset temperatures between 150°C and 250°C, depending on substituent positioning [2]. For 3-(3-nitrophenoxy)propylamine hydrochloride, the nitro group’s meta orientation may slightly enhance thermal stability compared to ortho-substituted analogs due to reduced steric strain.
Differential scanning calorimetry (DSC) would likely show an endothermic peak near 180°C–210°C, corresponding to the loss of HCl and subsequent decomposition of the organic moiety. Residual ash content is expected to be minimal (<5%), as chloride salts often volatilize at high temperatures.
The hydrochloride salt form improves aqueous solubility compared to the free base. Experimental data from RDKit calculations predict a logP (partition coefficient) of 1.47 ± 0.15, indicating moderate hydrophobicity. Solubility in common solvents is ranked as follows:
The protonated amine (pKa ≈ 9.5–10.5) dictates pH-dependent solubility. At physiological pH (7.4), >90% of the compound exists in the ionized form, limiting membrane permeability. The octanol-water partition coefficient (logD₇.₄) is estimated at −1.2, reflecting preferential partitioning into aqueous phases.
The synthesis of 3-(3-Nitrophenoxy)propylamine hydrochloride follows well-established organic chemistry principles involving nucleophilic substitution and subsequent salt formation. The primary synthetic route involves the coupling of 3-nitrophenol with a propylamine precursor through an ether linkage, followed by hydrochloride salt formation.
The most plausible synthesis pathway begins with the nucleophilic substitution reaction between 3-nitrophenol and 3-chloropropylamine under basic conditions [1]. This reaction proceeds via the Williamson ether synthesis mechanism, where the phenoxide anion acts as a nucleophile attacking the electrophilic carbon of the propyl halide. The reaction mechanism follows the SN2 pathway, characteristic of primary alkyl halides [2] [3].
The nucleophilic substitution occurs through a concerted mechanism where bond formation and bond breaking happen simultaneously [4]. The negatively charged oxygen of the phenoxide ion attacks the carbon center bearing the chlorine leaving group from the backside, resulting in inversion of configuration at the reaction center [5] [6]. This mechanism is favored for primary alkyl halides such as 3-chloropropylamine due to minimal steric hindrance and enhanced accessibility of the electrophilic carbon center [7].
An alternative synthetic approach involves reductive amination of 3-nitrophenoxypropanal with ammonia, followed by hydrochloric acid treatment [1]. This method provides greater control over the amine functionality and can result in higher yields under optimized conditions. The reductive amination process typically employs sodium borohydride or lithium aluminum hydride as reducing agents, with the reaction proceeding through an imine intermediate [8] [9].
The reaction mechanism for the phenoxide-alkyl halide coupling involves initial deprotonation of 3-nitrophenol using a strong base such as sodium hydroxide or potassium hydroxide to generate the phenoxide anion [10] [11]. The phenoxide then undergoes nucleophilic attack on the 3-chloropropylamine, displacing the chloride ion and forming the desired ether linkage [12] [13]. The electron-withdrawing nitro group at the meta position enhances the acidity of the phenol, facilitating deprotonation and stabilizing the resulting phenoxide anion through resonance effects [14].
Temperature control plays a crucial role in optimizing the reaction yield and selectivity [15] [16]. Elevated temperatures typically accelerate the reaction rate but may also promote side reactions and decomposition pathways. The optimal temperature range for this synthesis is typically between 60-80°C, balancing reaction efficiency with product stability [17] [18].
The optimization of nitrophenoxypropylamine functionalization involves systematic manipulation of reaction parameters including temperature, solvent selection, base concentration, and reaction time. These variables significantly impact both yield and purity of the final product [18] [19].
Temperature optimization is critical for maximizing reaction yield while minimizing side product formation [15]. Lower temperatures favor selectivity by reducing unwanted side reactions, while higher temperatures increase reaction rates but may lead to decomposition or multiple substitution products [16]. The optimal temperature range for 3-nitrophenol alkylation typically falls between 50-80°C, with careful monitoring required to prevent overheating [20].
Solvent selection significantly influences reaction outcomes through its effect on reagent solubility, reaction kinetics, and product isolation [17]. Polar protic solvents such as ethanol or methanol are commonly employed for this type of nucleophilic substitution reaction, as they can stabilize the transition state and facilitate the SN2 mechanism [21]. Alternatively, polar aprotic solvents like dimethyl sulfoxide or dimethylformamide may be used to enhance nucleophilicity of the phenoxide ion [13].
The concentration and type of base used for phenol deprotonation directly affects reaction efficiency. Sodium hydroxide and potassium hydroxide are commonly employed bases, with potassium hydroxide often providing superior results due to its higher solubility in organic solvents [10]. The base-to-substrate ratio should be optimized to ensure complete deprotonation while avoiding excessive basicity that could promote side reactions [11].
Reaction time optimization requires balancing complete conversion of starting materials with minimal formation of byproducts. Extended reaction times may lead to overalkylation or degradation of the nitro group, while insufficient reaction time results in incomplete conversion and reduced yields [22]. Monitoring reaction progress through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography enables precise timing optimization.
Catalyst selection and optimization can significantly enhance reaction efficiency and selectivity [23]. While many nucleophilic substitution reactions proceed without catalysts, the addition of phase transfer catalysts or metal catalysts can improve yields and reduce reaction times [24]. The choice of catalyst depends on the specific reaction conditions and desired selectivity parameters.
The formation of hydrochloride salts from organic amines is a well-established technique in organic chemistry, serving multiple purposes including enhanced stability, improved solubility, and facilitated purification [25] [26]. The conversion of 3-(3-nitrophenoxy)propylamine to its hydrochloride salt involves the acid-base reaction between the basic amine functionality and hydrochloric acid.
The mechanism of hydrochloride salt formation involves protonation of the amine nitrogen by hydrochloric acid, resulting in the formation of an ammonium cation paired with a chloride anion [25]. The reaction proceeds through the donation of a proton from the acid to the lone pair of electrons on the nitrogen atom, forming an ionic compound with enhanced crystalline properties [26].
The salt formation reaction can be represented by the following equation:
R-NH₂ + HCl → R-NH₃⁺Cl⁻
This process is typically performed by treating the free amine with anhydrous hydrochloric acid in an appropriate solvent such as diethyl ether or dichloromethane [27]. The use of anhydrous conditions prevents hydrolysis and ensures high purity of the resulting salt. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate complete conversion [28].
The choice of solvent for salt formation significantly impacts the yield and purity of the product. Ethereal solvents such as diethyl ether are commonly employed because they dissolve the free amine but cause precipitation of the ionic hydrochloride salt, enabling easy separation by filtration [27]. Dichloromethane can also be used, particularly when the free amine shows limited solubility in ether.
The stoichiometry of the salt formation reaction is critical for achieving complete conversion and high yields. A slight excess of hydrochloric acid (typically 1.1-1.2 equivalents) is often employed to ensure complete protonation of the amine [27]. However, excessive acid should be avoided as it can lead to side reactions or complicate purification procedures.
Temperature control during salt formation is important for optimizing reaction kinetics and product quality. Room temperature is typically sufficient for most amine hydrochloride formations, but slightly elevated temperatures (30-40°C) can be employed to accelerate the reaction when necessary [27]. Care must be taken to avoid excessive heating, which could promote decomposition or side reactions.
The precipitation and isolation of the hydrochloride salt can be enhanced through controlled crystallization techniques. Slow addition of the acid solution to the amine solution, followed by gentle stirring, promotes the formation of well-formed crystals that are easier to filter and purify [29]. The resulting precipitate is typically isolated by filtration and washed with anhydrous solvent to remove impurities.
The purification of 3-(3-nitrophenoxy)propylamine hydrochloride requires specialized techniques due to the basic nature of the amine functionality and the ionic character of the hydrochloride salt. Multiple purification strategies can be employed to achieve high purity and maximize overall yield.
Crystallization and recrystallization represent the most straightforward purification methods for hydrochloride salts [30] [31]. The ionic nature of the salt typically results in good crystalline properties, facilitating purification through controlled crystallization. The process involves dissolving the crude salt in a minimum amount of hot solvent, followed by slow cooling to promote crystal formation [31]. Water or alcoholic solvents are commonly used for recrystallization of amine hydrochlorides due to their high solubility in these polar solvents.
The selection of an appropriate recrystallization solvent is crucial for achieving high recovery yields and good purity [30]. The ideal solvent should dissolve the compound readily at elevated temperatures but show limited solubility at room temperature or below. For amine hydrochlorides, methanol, ethanol, or aqueous alcohol mixtures are frequently employed [31]. The presence of hydrogen bonding capability in these solvents enhances solvation of the ionic salt at elevated temperatures.
Chromatographic purification techniques present unique challenges for basic amine compounds due to their interaction with silica gel stationary phases [32] [21]. The acidic nature of silica causes strong retention of basic amines, often requiring the use of modified mobile phases containing basic additives such as triethylamine or ammonia [33]. Alternative stationary phases such as basic alumina or amine-functionalized silica can provide improved separation characteristics for amine-containing compounds.
For compounds that prove difficult to purify by conventional chromatography, alternative approaches such as acid-base extraction or salt formation can be employed [34]. The temporary formation of trichloroacetic acid salts has been reported as an effective purification method for amines, where the volatile nature of the acid allows for easy removal after purification [34].
Yield maximization strategies involve optimization of each synthetic step to minimize losses and maximize overall efficiency [17] [19]. This includes careful selection of reaction conditions, reagent stoichiometry, and purification methods. The use of statistical experimental design approaches can help identify optimal conditions through systematic variation of multiple parameters [18].
The implementation of process analytical technology enables real-time monitoring of reaction progress and product quality, allowing for dynamic optimization of reaction conditions [35]. This approach can significantly improve yields by preventing over-reaction or under-reaction conditions that lead to byproduct formation or incomplete conversion.
Solvent recovery and recycling strategies contribute to both economic and environmental benefits while maintaining high product yields [19]. The design of purification sequences that minimize solvent usage and enable solvent recovery can significantly improve the overall efficiency of the synthetic process.
Quality control measures throughout the purification process ensure consistent product quality and help identify potential issues before they impact final yields [36]. The use of analytical techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry enables precise monitoring of purity and identification of impurities.